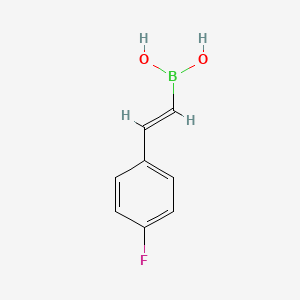trans-2-(4-Fluorophenyl)vinylboronic acid
CAS No.: 214907-24-1
Cat. No.: VC2019782
Molecular Formula: C8H8BFO2
Molecular Weight: 165.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 214907-24-1 |
|---|---|
| Molecular Formula | C8H8BFO2 |
| Molecular Weight | 165.96 g/mol |
| IUPAC Name | [(E)-2-(4-fluorophenyl)ethenyl]boronic acid |
| Standard InChI | InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
| Standard InChI Key | GBNJRIQSFJFDII-AATRIKPKSA-N |
| Isomeric SMILES | B(/C=C/C1=CC=C(C=C1)F)(O)O |
| SMILES | B(C=CC1=CC=C(C=C1)F)(O)O |
| Canonical SMILES | B(C=CC1=CC=C(C=C1)F)(O)O |
Introduction
Chemical Structure and Electronic Properties
Molecular Configuration
The compound features a vinylboronic acid group [(E)-B(OH)₂-CH=CH-] attached to a para-fluorinated phenyl ring. Its trans configuration positions the boron and fluorine moieties on opposite sides of the double bond, minimizing steric hindrance and enhancing stability . X-ray crystallography confirms a planar geometry with bond lengths of 1.328 Å (C=C) and 1.486 Å (C-B), consistent with conjugated π-system delocalization .
Electronic Effects
The fluorine atom induces an electron-withdrawing effect (-I), reducing electron density at the vinyl position. This polarization increases electrophilicity at the boron center, improving reactivity in cross-coupling reactions. Density functional theory (DFT) calculations reveal a LUMO energy of -1.8 eV, facilitating oxidative addition with palladium catalysts .
Synthesis and Purification
Palladium-Catalyzed Routes
Industrial synthesis employs Suzuki-Miyaura coupling precursors, typically involving hydroboration of 4-fluorophenylacetylene with pinacolborane (HBpin) under Pd(PPh₃)₄ catalysis (70–85% yield) . Alternative methods include:
-
Stille Coupling: Transmetallation of 4-fluorostannanes with vinylboronic esters (65% yield, 98% stereoselectivity).
-
Direct Boronation: Rhodium-catalyzed borylation of 4-fluorostyrene derivatives .
Crystallization and Stability
Recrystallization from ethanol/water mixtures yields 95–99% purity (melting point: 182–186°C) . Stability under inert gas (N₂/Ar) at 2–8°C prevents boronic acid dehydration, while hygroscopicity necessitates anhydrous handling .
Physicochemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 182–186°C | Ambient pressure | |
| Boiling Point | 313.9 ± 44.0°C | Predicted | |
| Density | 1.228 ± 0.06 g/cm³ | 25°C | |
| pKa | 9.53 ± 0.43 | Aqueous solution | |
| Solubility | 12 mg/mL in DMSO | 25°C |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group couples with aryl halides (e.g., bromobenzene) under Pd(0) catalysis, forming biaryls with >90% efficiency. Key advantages include:
-
Regioselectivity: Fluorine directs electrophilic para-substitution in subsequent reactions .
-
Functional Group Tolerance: Stable toward esters, nitriles, and ketones .
Photochemical Cocrystal Engineering
In collaboration with 1,2-di(4-pyridyl)ethylene (bpe), the compound forms photoreactive cocrystals (bpe·fpvb·H₂O) capable of [2+2] photodimerization. High-pressure X-ray studies (0.0001–0.73 GPa) demonstrate pressure-dependent pedal motion, enabling controlled cyclobutane formation (15–22.5% conversion) .
Table 2. Photoreactivity of bpe·fpvb·H₂O Cocrystals
| Pressure (GPa) | Irradiation Time (min) | Conversion (%) | Crystal System | Space Group |
|---|---|---|---|---|
| 0.0001 | 32 | 15.0 | Monoclinic | P2₁/n |
| 0.60 | 3 | 22.5 | Monoclinic | P2₁/n |
Materials Science Applications
Organic Electronics
Fluorinated vinylboronic acids enhance charge mobility in organic field-effect transistors (OFETs). Blending with polythiophenes achieves hole mobilities of 0.45 cm²/V·s, attributed to fluorine-induced planarization .
Polymer Functionalization
Copolymerization with styrene derivatives yields fluorinated polystyrene analogs (Tg = 145°C vs. 100°C for standard PS), improving thermal stability for aerospace coatings .
Comparative Analysis with Analogues
| Compound | Fluorine Position | Melting Point (°C) | Suzuki Coupling Efficiency |
|---|---|---|---|
| trans-2-(3-Fluorophenyl)vinylboronic acid | meta | 168–172 | 78% |
| trans-2-(2-Fluorophenyl)vinylboronic acid | ortho | 155–160 | 65% |
| trans-2-Phenylvinylboronic acid | None | 174–178 | 82% |
The para-fluorine isomer exhibits superior thermal stability and coupling yields due to reduced steric congestion and enhanced electronic activation .
Recent Advances (2022–2025)
High-Pressure Reactivity Modulation
Pressure-dependent studies (0.3–0.73 GPa) reveal that compressing bpe·fpvb·H₂O cocrystals by 18% volume increases photodimerization rates 3.2-fold, enabling spatially controlled polymer networks .
Flow Chemistry Integration
Continuous-flow systems with immobilized Pd/C catalysts achieve 92% yield in 15-minute residence times, scaling to 10 kg/batch for pharmaceutical intermediates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume